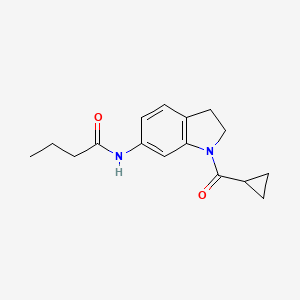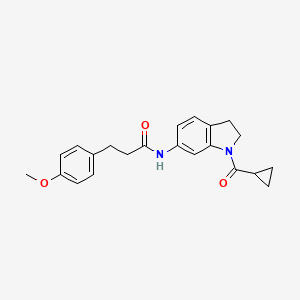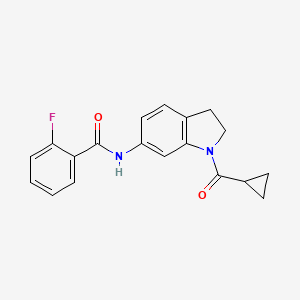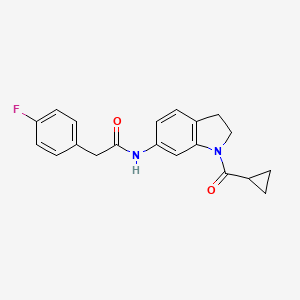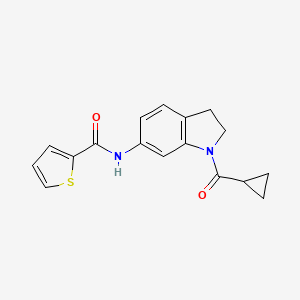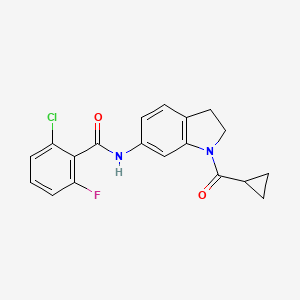
2-chloro-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-6-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-6-fluorobenzamide, also known as CINDAC, is an organic compound with a wide range of applications in scientific research. CINDAC is a heterocyclic compound, composed of a six-membered ring containing nitrogen and chlorine atoms, and a phenyl ring substituted with a fluorine atom. CINDAC has been investigated for its potential use in medicinal chemistry, as a drug lead, and as a potential therapeutic agent.
Mechanism of Action
The mechanism of action of 2-chloro-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-6-fluorobenzamide is not fully understood, however, it has been proposed that the compound interacts with a variety of proteins and enzymes, including cytochrome P450 enzymes and monoamine oxidase. The interaction of 2-chloro-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-6-fluorobenzamide with these proteins and enzymes can result in changes in their activity, which can lead to changes in the expression of various genes and proteins.
Biochemical and Physiological Effects
2-chloro-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-6-fluorobenzamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2-chloro-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-6-fluorobenzamide can inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, 2-chloro-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-6-fluorobenzamide has been shown to inhibit the activity of monoamine oxidase, which is involved in the metabolism of neurotransmitters. 2-chloro-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-6-fluorobenzamide has also been shown to have anti-inflammatory and anti-cancer effects in animal models.
Advantages and Limitations for Lab Experiments
2-chloro-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-6-fluorobenzamide has several advantages for use in laboratory experiments. It is a relatively stable compound and can be synthesized in a relatively straightforward manner. In addition, 2-chloro-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-6-fluorobenzamide is a relatively small molecule, which makes it easier to work with in laboratory experiments. However, 2-chloro-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-6-fluorobenzamide is also limited in its use in laboratory experiments due to its low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are a number of potential future directions for 2-chloro-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-6-fluorobenzamide research. These include further investigation into its mechanism of action, as well as its potential use in the development of novel drugs and therapeutics. In addition, further research into the biochemical and physiological effects of 2-chloro-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-6-fluorobenzamide could lead to the development of new drugs and treatments for a variety of diseases and disorders. Finally, further research into the synthesis of 2-chloro-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-6-fluorobenzamide could lead to the development of more efficient and cost-effective synthesis methods.
Synthesis Methods
2-chloro-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-6-fluorobenzamide can be synthesized through a variety of methods. The most common synthesis method involves the reaction of 2-chloro-6-fluoro-N-benzoyl-1H-indole with 1-cyclopropanecarbonyl chloride in the presence of a base, such as triethylamine. The reaction is typically carried out in dichloromethane at room temperature, and the product is isolated by filtration.
Scientific Research Applications
2-chloro-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-6-fluorobenzamide has been investigated for its potential use in medicinal chemistry, as a drug lead, and as a potential therapeutic agent. It has been used to synthesize a variety of novel compounds, including small molecule drugs, peptides, and peptidomimetics. In addition, 2-chloro-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-6-fluorobenzamide has been used as a starting material for the synthesis of a variety of other heterocyclic compounds.
properties
IUPAC Name |
2-chloro-N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-6-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2O2/c20-14-2-1-3-15(21)17(14)18(24)22-13-7-6-11-8-9-23(16(11)10-13)19(25)12-4-5-12/h1-3,6-7,10,12H,4-5,8-9H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RACPZQMKKCJIDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]thiophene-2-carboxamide](/img/structure/B6536176.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2-methoxyacetamide](/img/structure/B6536183.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2,4-dimethoxybenzamide](/img/structure/B6536193.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6536196.png)


